5-bromo-2-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
Overview
Description
5-Bromo-2-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound with the molecular formula C14H18BrNO3 and a molecular weight of 328.202 Da . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a tetrahydro-2-furanylmethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-bromo-2-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves the reaction of 5-bromo-2-ethoxybenzoic acid with tetrahydro-2-furanylmethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-2-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
5-Bromo-2-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Industry: The compound is employed in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-bromo-2-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-2-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide can be compared with similar compounds such as:
4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Lacks the bromine atom, resulting in different reactivity and applications.
5-bromo-2-ethoxy-N-(2-furanylmethyl)benzamide: Contains a furan ring instead of a tetrahydrofuran ring, leading to variations in chemical properties and biological activity.
5-bromo-2-ethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide: Features a sulfonamide group, which can alter its solubility and interaction with biological targets.
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-2-18-13-6-5-10(15)8-12(13)14(17)16-9-11-4-3-7-19-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGCNGZRBAXCGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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